molecular formula C9H15NO B1655288 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 3423-30-1

8-Ethyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B1655288
CAS No.: 3423-30-1
M. Wt: 153.22 g/mol
InChI Key: NIEPDSXRYYXOIA-UHFFFAOYSA-N
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Description

8-Ethyl-8-azabicyclo[3.2.1]octan-3-one is a high-value chemical intermediate belonging to the tropane class of bioactive compounds. This ketone serves as a versatile synthetic precursor for developing novel ligands that target monoamine neurotransmitter transporters, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters . The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a core structural element in many neuroactive molecules, and strategic substitution at the 3 and 8 positions allows for fine-tuning of affinity and selectivity at these targets . Research into these ligands is critical for advancing the understanding of the dopamine hypothesis of cocaine addiction, with the goal of developing potential pharmacotherapies that act as long-acting, selective dopamine uptake inhibitors . The 8-ethyl substitution on the bridgehead nitrogen is a modification of significant research interest, as N-alkylation patterns on this scaffold are known to profoundly influence both the potency and transporter selectivity profile of the resulting compounds . This product is intended for use in laboratory research as a building block in organic synthesis and medicinal chemistry exploration. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-ethyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15NO/c1-2-10-7-3-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEPDSXRYYXOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40297750
Record name 8-ethyl-8-azabicyclo[3.2.1]octan-3-one
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3423-30-1
Record name 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one
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Record name 8-Ethyl-8-azabicyclo(3.2.1)octan-3-one
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Record name 8-ethyl-8-azabicyclo[3.2.1]octan-3-one
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Advanced Synthetic Methodologies for 8 Ethyl 8 Azabicyclo 3.2.1 Octan 3 One and Its Key Intermediates

Construction of the 8-Azabicyclo[3.2.1]octane Ring System

The assembly of the bicyclic core is the critical phase in the synthesis of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one. Various advanced chemical strategies have been developed to achieve this with high efficiency and stereocontrol.

Enantioselective Approaches to the Bicyclic Core

Achieving stereocontrol during the formation of the 8-azabicyclo[3.2.1]octane architecture is a primary goal for many synthetic approaches. ehu.es Rather than relying on the resolution of racemic mixtures, modern methods focus on establishing chirality during the ring-forming steps. rsc.org These enantioselective strategies often involve either the use of chiral auxiliaries attached to the starting materials or the application of asymmetric catalysis. researchgate.net A notable example includes the enantioselective pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, catalyzed by a chiral phosphoric acid, which directly yields the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net

Desymmetrization Strategies from Prochiral Precursors (e.g., Tropinone (B130398) Derivatives)

Desymmetrization of readily available, achiral tropinone derivatives represents a powerful and efficient strategy for accessing enantiomerically enriched 8-azabicyclo[3.2.1]octane systems. rsc.orgresearchgate.net These methods break the inherent symmetry of the starting material to introduce chirality. One prominent technique involves the deprotonation of tropinone using a stoichiometric chiral lithium amide base, followed by an aldol (B89426) reaction with an aldehyde like benzaldehyde, which can proceed with complete enantiocontrol. ehu.es Another approach is the palladium-catalyzed asymmetric allylic alkylation of N-protected tropinone derivatives. ehu.esacs.org In this two-step sequence, a strong base is first used to form the enolate, which is then treated with an alkylating agent in the presence of a chiral palladium catalyst and an enantiopure ligand. ehu.es

MethodPrecursorKey Reagents/CatalystOutcomeReference
Asymmetric Aldol ReactionTropinoneChiral lithium (S,S)-N,N-bis(1-phenylethyl)amide, BenzaldehydeEnantiomerically pure aldol adduct ehu.es
Asymmetric Allylic AlkylationN-protected TropinoneLiHMDS, [Pd(η3-C3H5)Cl]2, Chiral ferrocenyl-type ligandEnantioenriched α-alkylated tropinone ehu.es
Asymmetric HydroborationN-Benzyloxycarbonyl-8-azabicyclo[3.2.1]oct-6-en-3-one(+)-Ipc2BHEnantioselective reduction of C=C bond thieme-connect.com

Intramolecular Cyclization Reactions in Bicyclo[3.2.1]octane Formation (e.g., Base-Promoted Cyclization of 1,4-Diketones)

Intramolecular reactions provide a robust pathway to the bicyclo[3.2.1]octane core by forming the crucial bridgehead bond from a single-chain precursor. A classic and effective method is the base-promoted cyclization of a 1,4-diketone, which undergoes an intramolecular aldol condensation to yield the bicyclic intermediate. mdpi.com This strategy is fundamental to many synthetic routes. Other intramolecular cyclizations, such as the reaction of alicyclic 1,5-diketones with amines and hydrogen peroxide, can lead to related bridged systems like 6,7-dioxa-8-azabicyclo[3.2.1]octane derivatives. researchgate.net Furthermore, intramolecular Michael-type conjugate additions to in-situ generated nitrosoalkenes have been employed to construct functionalized 6-azabicyclo[3.2.1]octane systems. nih.gov

Cycloaddition Chemistry for Bicyclic Scaffold Assembly (e.g., [3+2]-Cycloadditions)

Cycloaddition reactions are highly effective for constructing the 8-azabicyclo[3.2.1]octane scaffold in a convergent manner. researchgate.net The [3+2]-cycloaddition of azomethine ylides with olefinic dipolarophiles is a particularly well-established method. ehu.es In one dual catalytic approach, an azomethine ylide is generated from a diazo compound under rhodium catalysis and then undergoes a [3+2] cycloaddition with a dipolarophile in the presence of a chiral Lewis acid, such as a Nd(III) complex, to afford the tropane (B1204802) derivative with high enantioselectivity. ehu.esrsc.org An alternative strategy involves the [3+2] cycloaddition of oxidopyridinium ions with maleimides, where bonds are formed across the C2 and C6 positions of the pyridinium (B92312) ion to create the azabicyclic motif. thieme-connect.comresearchgate.net

Cycloaddition TypeReactantsCatalyst/ConditionsKey FeatureReference
Asymmetric [3+2]Cyclic azomethine ylide + AcryloylpyrazolidinoneDual Rh(II)/Chiral Lewis acid systemHigh diastereo- and enantioselectivity rsc.org
[3+2]Oxidopyridinium ion + MaleimideInorganic base (e.g., K3PO4), AcetonitrileForms distinct heterocyclic motif with high exo-diastereoselectivity thieme-connect.com
Asymmetric [5+2]3-Oxidopyridinium betaine (B1666868) + DienamineOrganocatalystExcellent control of regio-, diastereo-, and enantioselectivity au.dk

Ring-Closing Metathesis as a Synthetic Tool for Azabicyclic Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of bridged azabicyclic structures. acs.orgnih.gov This strategy typically involves the RCM of a cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivative using a ruthenium-based catalyst, such as a Grubbs catalyst. acs.org The diene precursor, which contains the necessary carbon atoms for both rings, undergoes intramolecular cyclization to efficiently form the bridged bicyclic alkene. acs.org This method has been successfully applied to prepare functionalized 8-azabicyclo[3.2.1]octanes, which serve as versatile intermediates for more complex tropane alkaloids. nih.gov

Precursor TypeCatalystSolventProductReference
cis-2,6-dialkenyl-N-acyl piperidineGrubbs II Catalyst (5 mol%)DichloromethaneAzabicyclo[m.n.1]alkene
Diene with pre-installed stereochemistryGrubbs CatalystNot specifiedFunctionalized 8-azabicyclo[3.2.1]octane acs.orgnih.gov
cis-1-allyl-3-stylylisoindolineGrubbs CatalystNot specified6,7-benzene-fused tropene skeleton researchgate.net

Strategies for N-Alkylation in Azabicyclo[3.2.1]octanone Synthesis

Once the 8-azabicyclo[3.2.1]octan-3-one core (nortropinone) is synthesized, the final step is the introduction of the ethyl group at the nitrogen atom. This transformation is a standard N-alkylation of a secondary amine. Several reliable methods can be employed to achieve this.

A common and direct approach is the reaction of the nortropinone precursor with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine. The base neutralizes the acid generated during the reaction, driving it to completion.

Another widely used method is reductive amination. This involves treating the secondary amine with acetaldehyde (B116499) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a particularly mild and effective reagent for this transformation, as it selectively reduces the iminium ion formed in situ without affecting the ketone functionality in the molecule.

MethodReagentsKey Advantages
Direct AlkylationEthyl iodide (or bromide), K2CO3 (or other base)Straightforward, uses common reagents.
Reductive AminationAcetaldehyde, Sodium triacetoxyborohydrideMild conditions, high selectivity for N-alkylation over ketone reduction.

Introduction of the N-Ethyl Moiety and Analogous N-Substituents

The quintessential method for constructing the 8-azabicyclo[3.2.1]octan-3-one core is the Robinson tropinone synthesis, a one-pot reaction that exemplifies biomimetic synthesis. d-nb.info This approach can be adapted to produce N-substituted derivatives by varying the amine used in the reaction. For the direct synthesis of this compound, ethylamine (B1201723) is used as the nitrogen source. The reaction proceeds via a double Mannich condensation between a succinaldehyde (B1195056) equivalent (derived from 2,5-dimethoxytetrahydrofuran (B146720) in acidic water), acetonedicarboxylic acid, and ethylamine. prepchem.com The mixture is stirred until carbon dioxide evolution ceases, after which the product is isolated. prepchem.com

Beyond the N-ethyl group, this methodology allows for the introduction of various N-substituents by substituting ethylamine with other primary amines. This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, using benzylamine (B48309) leads to the formation of N-benzyl-8-azabicyclo[3.2.1]octan-3-one, a common intermediate that allows for subsequent debenzylation to the secondary amine (nortropinone), which can then be further functionalized.

Another key strategy for introducing N-substituents is the direct N-alkylation of a pre-existing nortropinone scaffold. This is typically achieved by treating the secondary amine with an appropriate alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination is another powerful method, where nortropinone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Selective Functionalization at the Bridged Nitrogen

Selective functionalization at the bridged nitrogen (N-8) is pivotal for modulating the pharmacological properties of 8-azabicyclo[3.2.1]octane derivatives. Direct N-alkylation and reductive amination, as mentioned previously, are primary methods for this purpose.

In more complex syntheses, it is often necessary to protect the nitrogen atom to prevent undesired side reactions while other parts of the molecule are being modified. A common strategy involves reacting the secondary amine (nortropinone) with an acylating agent to form a carbamate (B1207046), such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) protected intermediate. These protecting groups reduce the nucleophilicity and basicity of the nitrogen, facilitating subsequent reactions like alpha-functionalization or ketone modifications. For example, the synthesis of certain derivatives involved the formation of an ethyl carbamate on the nitrogen to enhance the yield of subsequent reactions on the tropane scaffold.

Once the desired modifications elsewhere in the molecule are complete, the protecting group can be selectively removed. For instance, a Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is typically removed by catalytic hydrogenation. The deprotected secondary amine is then available for the introduction of the final desired N-substituent via alkylation or other functionalization methods. This protection-deprotection sequence allows for a high degree of control and selectivity in the synthesis of complex tropane analogues.

Synthetic Transformations of the Ketone Functionality at C-3

The ketone at the C-3 position is a versatile functional handle for a wide array of synthetic transformations, enabling the creation of diverse derivatives.

Stereoselective Aldol Condensations and Alpha-Functionalization

The carbons adjacent to the ketone (C-2 and C-4) are amenable to deprotonation to form an enolate, which can then react with various electrophiles. Aldol condensation with aldehydes is a common method to introduce substituents at these alpha-positions. masterorganicchemistry.com For example, reacting 8-substituted-8-azabicyclo[3.2.1]octan-3-ones with aromatic or heteroaromatic aldehydes in the presence of a base like sodium hydroxide (B78521) leads to the formation of 2-ylidene derivatives. koreascience.kr Studies have shown that using dilute aqueous NaOH can efficiently catalyze this condensation, offering a milder alternative to strong bases like lithium diisopropylamide (LDA). koreascience.kr

Achieving stereoselectivity in these reactions is a significant challenge. The formation of the enolate can be directed using chiral lithium amide bases, which can deprotonate the prochiral ketone enantioselectively. ehu.es The resulting chiral enolate can then be trapped with an electrophile to yield an enantioenriched alpha-substituted product. The stereochemical outcome of the aldol reaction itself is governed by the geometry of the enolate (E or Z) and the nature of the cation, often rationalized by the Zimmerman-Traxler model, which predicts the formation of syn or anti products via a chair-like transition state. harvard.eduprinceton.edu Research has shown that boron enolates, for example, provide high levels of stereocontrol in aldol reactions. harvard.edu

Cyanohydrin Formation and Subsequent Conversions

The C-3 ketone readily undergoes nucleophilic addition with cyanide to form a cyanohydrin, an intermediate with significant synthetic utility. The reaction is typically performed by treating the ketone with hydrogen cyanide (HCN) or, more safely, by generating HCN in situ from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and a mineral acid. libretexts.orggoogle.com For the reaction to proceed effectively, a base is required to generate the cyanide anion (CN-), the active nucleophile. libretexts.org

For instance, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one can be converted to the corresponding 3-cyano-3-hydroxy derivative by reaction with sodium cyanide in the presence of hydrochloric acid. google.com The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid or an α-hydroxy amide. Dehydration of the cyanohydrin, for example using phosphorus oxychloride, yields an α,β-unsaturated nitrile. google.com Furthermore, reduction of the nitrile group can lead to an aminomethyl alcohol, providing another route to diverse functional groups.

Derivatization to Carbonyl-Modified Azabicyclo[3.2.1]octane Derivatives (e.g., Carbamates, Ureas, Olefins)

The C-3 carbonyl can be transformed into a variety of other functional groups.

Olefins: A standard method for converting a ketone into an alkene is the Wittig reaction. wikipedia.org This involves reacting the ketone with a phosphonium (B103445) ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. This methodology has been used to prepare 3-alkylidene derivatives of the 8-azabicyclo[3.2.1]octane skeleton. For example, 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogues have been synthesized from a protected tropinone precursor using a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction that uses phosphonate (B1237965) carbanions and often favors the formation of (E)-alkenes.

Carbamates and Ureas: The direct conversion of the ketone to a carbamate or urea (B33335) is not typical. Instead, these functional groups are synthesized from the corresponding amine. The C-3 ketone can be converted to a C-3 amine via reductive amination. Alternatively, the ketone can be reduced to the corresponding alcohol (tropine or pseudotropine epimers), which can then be converted to an amine. This alcohol can be activated and displaced with an azide (B81097) (e.g., using a Mitsunobu reaction with hydrazoic acid or its equivalent), followed by reduction to the amine. The resulting 3-amino-8-azabicyclo[3.2.1]octane derivative is the key precursor.

Carbamates are then formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by other modern carbamoylation methods. acs.orgnih.gov

Ureas are synthesized by reacting the amine with an isocyanate. google.com A library of unsymmetrical ureas on this scaffold has been prepared by first demethylating tropinone, converting the resulting secondary amine to a carbamoyl (B1232498) chloride, and then reacting this intermediate with a variety of primary or secondary amines. nih.govacs.orgnih.gov While this example modifies the N-8 position, the principle of reacting an amine with an isocyanate or carbamoyl chloride to form a urea is general and applicable to a C-3 amino group.

Innovative and Sustainable Synthetic Approaches for Azabicyclo[3.2.1]octanones (Green Chemistry Principles)

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes, often referred to as "green chemistry." Several approaches to the synthesis of azabicyclo[3.2.1]octanones align with these principles.

Atom Economy and One-Pot Reactions: The classic Robinson synthesis of tropinone is a prime example of a one-pot, multi-component reaction. d-nb.info It builds a complex bicyclic structure from three simple, commercially available starting materials in a single reaction vessel, which is highly efficient and minimizes waste from intermediate purification steps. The biosynthesis of tropinone in plants also follows a highly efficient pathway involving a polyketide synthase and a P450-mediated cyclization, providing a natural blueprint for sustainable synthesis. doaj.org

Use of Safer Solvents and Reagents: Research has focused on replacing hazardous reagents and solvents. For example, the aldol condensation of tropinones can be performed in aqueous sodium hydroxide solution, avoiding the need for flammable solvents like THF and pyrophoric bases like LDA. koreascience.kr Furthermore, processes have been developed that eliminate the use of toxic organotin reagents, which were previously used in some coupling reactions to functionalize the scaffold. google.com

Catalysis and Energy Efficiency: Catalytic methods are central to green chemistry. The use of visible-light photoredox catalysis represents an innovative approach for constructing N-arylated 8-azabicyclo[3.2.1]octane derivatives under mild conditions. nih.gov This method uses light as an energy source to drive the reaction, often at room temperature, reducing the energy consumption associated with heating reactions. Tandem catalytic reactions, such as a C-H oxidation/Cope rearrangement/aldol cyclization sequence, can build molecular complexity rapidly and efficiently. rsc.org

Comprehensive Spectroscopic and Stereochemical Analysis of 8 Ethyl 8 Azabicyclo 3.2.1 Octan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one, NMR provides detailed insights into its atomic connectivity, configuration, and dynamic conformational behavior.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its molecular structure. Each signal in the spectrum corresponds to a magnetically distinct nucleus (proton or carbon) in the molecule, and its chemical shift (δ), measured in parts per million (ppm), is indicative of its local electronic environment.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton spectrum shows characteristic signals for the bicyclic core and the N-ethyl substituent. The bridgehead protons (H-1 and H-5) typically appear as broad singlets. The protons on the carbons adjacent to the nitrogen (C-1, C-5) and the ketone (C-2, C-4) are deshielded and appear at a lower field. The ethyl group presents as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. academie-sciences.fr

The ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. The carbonyl carbon (C-3) is the most deshielded, appearing significantly downfield around 210.1 ppm. academie-sciences.fr The carbons directly bonded to the nitrogen atom (C-1 and C-5) are also found downfield, while the remaining aliphatic carbons of the bicyclic system and the ethyl group appear at a higher field. academie-sciences.fr

Detailed chemical shift assignments from the literature are presented below. academie-sciences.fr

¹H NMR Chemical Shift Data of this compound (400 MHz, CDCl₃)

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-1, H-5 3.59 br s -
H-2ax, H-4ax 2.75–2.61 app m -
H-2eq, H-4eq 2.20 d 15.4
H-6, H-7 2.10–2.01 m -
H-6', H-7' 1.67–1.57 m -
N-CH₂-CH₃ 2.75-2.61 app m -
N-CH₂-CH₃ 1.20 t 7.2

¹³C NMR Chemical Shift Data of this compound (100.6 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ) [ppm]
C-3 210.1
C-1, C-5 58.0
N-CH₂ 47.1
C-2, C-4 43.8
C-6, C-7 27.9
N-CH₂-CH₃ 14.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Configurational and Conformational Analysis

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the complex stereochemistry of bicyclic systems like this compound. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the bridgehead protons (H-1/H-5) and their adjacent methylene protons (H-2/H-7 and H-4/H-6, respectively), helping to trace the connectivity through the carbon skeleton. semanticscholar.org It would also confirm the coupling between the methylene and methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is crucial for definitive carbon signal assignments. For instance, the proton signal at 3.59 ppm would show a cross-peak with the carbon signal at 58.0 ppm, confirming the assignment of the bridgehead C-1 and C-5 positions. academie-sciences.fr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. An HMBC spectrum would show a correlation from the methyl protons of the ethyl group to the methylene carbon of the ethyl group and, importantly, to the bridgehead carbons (C-1, C-5), confirming the attachment of the ethyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is vital for determining the stereochemical arrangement and preferred conformation. For instance, the orientation of the N-ethyl group (axial vs. equatorial) can be investigated by observing NOE cross-peaks between the ethyl protons and specific protons on the bicyclic frame. An equatorial ethyl group would show proximity to the axial protons at C-2, C-4, C-6, and C-7.

Variable Temperature NMR for Dynamic Processes (e.g., Nitrogen Inversion)

The 8-azabicyclo[3.2.1]octane framework is not static; it undergoes conformational changes in solution. A key dynamic process is nitrogen inversion, where the nitrogen atom and its substituent (the ethyl group) rapidly flip their configuration. This process interconverts the two diastereomeric N-invertomers: one with an axially oriented ethyl group and one with an equatorially oriented ethyl group.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum where signals for corresponding protons and carbons in both invertomers are merged. rsc.org Variable Temperature (VT) NMR is a powerful tool to study such dynamic processes. ox.ac.uk By lowering the temperature of the NMR experiment, the rate of nitrogen inversion can be slowed down. If the temperature is lowered sufficiently to the coalescence point and below, the single time-averaged signals will broaden and then resolve into two distinct sets of signals, one for each of the two invertomers.

Studying the spectra at different temperatures allows for the determination of the activation energy (energy barrier) for the inversion process. researchgate.net For related tropanone systems, these barriers have been measured, providing insight into the conformational flexibility of the bicyclic amine. researchgate.net Such studies can also determine the relative populations and thermodynamic stability of the axial and equatorial invertomers. academie-sciences.fr

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination of this compound and its Derivatives

The analysis of this derivative reveals that the bicyclic system consists of a fused six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring. In the solid state, the six-membered piperidine ring adopts a stable chair conformation. iucr.org The five-membered pyrrolidine ring is found in an envelope conformation, with the nitrogen atom deviating from the plane formed by the other four carbon atoms of the ring. iucr.org This fundamental geometry is expected to be preserved in this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic data provides a precise quantitative description of the molecular geometry. Analysis of the crystal structure of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a very close analog, shows normal bond lengths and angles for this class of compounds. researchgate.net The C-N, C-C, and C=O bond lengths, as well as the bond angles within the rings, conform to standard values for similar organic molecules.

Torsion angles, which describe the rotation around a chemical bond, are crucial for defining the precise conformation of the rings. In the structure of an 8-substituted-8-azabicyclo[3.2.1]octan-3-one derivative, the dihedral angle between the plane of the four carbon atoms of the piperidine ring and the plane of the four carbon atoms of the pyrrolidine ring was determined to be 67.63 (10)°. iucr.org This value quantitatively describes the puckering and orientation of the two rings relative to each other.

The table below presents typical bond lengths and angles expected for the 8-azabicyclo[3.2.1]octan-3-one framework, based on data from related structures.

Representative Molecular Geometry Parameters for the 8-Azabicyclo[3.2.1]octan-3-one Core

Parameter Atom(s) Involved Typical Value
Bond Lengths (Å)
Carbonyl C=O ~ 1.22
C-N C-N ~ 1.47
C-C C-C ~ 1.54
Bond Angles (°)
Carbonyl O-C-C ~ 120
Ring Angle C-N-C ~ 112
Ring Angle C-C-C ~ 109.5

Intermolecular Interactions in the Crystalline State

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the intermolecular interactions in its crystalline state can be inferred from studies of closely related 8-azabicyclo[3.2.1]octan-3-one derivatives. X-ray crystallography studies on analogous compounds reveal that the packing of these molecules in a crystal lattice is governed by a combination of weak non-covalent forces. iucr.orgnih.gov

In the absence of strong hydrogen bond donors like hydroxyl or primary/secondary amine groups, the primary intermolecular forces expected in the crystal structure of this compound are van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group. Furthermore, C—H⋯O interactions are commonly observed in the crystal structures of related tropinone derivatives. iucr.org These interactions, where a hydrogen atom from a carbon atom forms a weak hydrogen bond with the carbonyl oxygen of an adjacent molecule, play a significant role in stabilizing the crystal packing.

For instance, the crystal structure of (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is stabilized by C—H⋯O interactions between aliphatic C-H groups and the carbonyl oxygen atom. iucr.org Similarly, in salts of related tropane (B1204802) structures, a network of intermolecular hydrogen-bonding interactions, including N—H⋯O, O—H⋯Cl, and N—H⋯Cl, dictates the three-dimensional structure. nih.gov Although this compound itself lacks O-H or N-H donors for classical hydrogen bonding, the lone pair on the carbonyl oxygen can act as a hydrogen bond acceptor.

Table 1: Expected Intermolecular Interactions in Crystalline this compound (based on analogs)

Interaction TypeDonorAcceptorSignificance in Crystal PackingReference
Van der Waals Forces All atomsAll atomsGeneral attractive forces contributing to overall cohesion.
Dipole-Dipole Interactions Carbonyl Carbon (δ+)Carbonyl Oxygen (δ-)Alignment of polar molecules to maximize attraction.
C—H⋯O Interactions Aliphatic C-H groupsCarbonyl OxygenDirectional interactions that contribute to lattice stability. iucr.org

Chiroptical Properties and Enantiomeric Purity Assessment

The 8-azabicyclo[3.2.1]octane skeleton contains chiral centers, making it an optically active structure. pensoft.net The specific chiroptical properties are fundamental for characterizing enantiomers and determining their purity, which is crucial as different enantiomers of a chiral compound often exhibit distinct biological activities. pensoft.net

Optical Rotation Studies

Optical rotation is the phenomenon where the plane of polarized light is rotated upon passing through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are characteristic of the substance. Specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter tube (l). wikipedia.orgmasterorganicchemistry.com

The standard equation for specific rotation is: [α]Tλ = α / (c * l)

Where:

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length in decimeters (dm).

Table 2: Parameters for Optical Rotation Measurement

ParameterSymbolTypical UnitDescription
Specific Rotation [α]deg·mL·g⁻¹·dm⁻¹A standardized physical constant for a chiral compound.
Observed Rotation αdegrees (°)The angle of rotation measured by the polarimeter.
Concentration cg/mLThe concentration of the chiral substance in solution.
Path Length ldecimeters (dm)The length of the polarimeter sample tube.
Wavelength λnanometers (nm)The wavelength of the monochromatic light used (e.g., 589 nm).
Temperature Tdegrees Celsius (°C)The temperature at which the measurement is taken.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and accurate method for determining the enantiomeric excess (e.e.) of chiral compounds, including tropane alkaloids. pensoft.netuma.esheraldopenaccess.us This technique separates the enantiomers of a racemic mixture, allowing for their individual quantification.

For tropane alkaloids and related structures, CSPs based on coated or immobilized polysaccharides, such as amylose (B160209) or cellulose (B213188) derivatives, have proven effective. semanticscholar.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times.

The process for determining the enantiomeric excess of this compound would typically involve:

Method Development : A suitable chiral column (e.g., amylose-based) and mobile phase (often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chromatography) are selected to achieve baseline separation of the two enantiomers.

Detection : A standard UV detector is often sufficient if the compound possesses a chromophore. For enhanced sensitivity and confirmation, a mass spectrometer (MS) can be used. Chiroptical detectors, such as a Circular Dichroism (CD) detector, can provide additional information, including the elution order of the enantiomers, sometimes even without pure standards. uma.es

Quantification : The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

In cases where reference standards for the pure enantiomers are unavailable, the combination of chiral HPLC with chiroptical detectors can be a powerful tool for the determination of enantiomeric excess. uma.esheraldopenaccess.us

Table 3: Methods for Enantiomeric Excess (e.e.) Determination

TechniquePrincipleTypical Stationary PhaseCommon DetectorsReference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based (e.g., amylose, cellulose derivatives).UV-Vis, Mass Spectrometry (MS), Circular Dichroism (CD). uma.esheraldopenaccess.ussemanticscholar.org
Gas Chromatography (GC) Separation of volatile derivatives on a chiral capillary column.Cyclodextrin derivatives.Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.Cyclodextrins, chiral crown ethers.UV-Vis. pensoft.net

Advanced Computational and Theoretical Investigations of 8 Ethyl 8 Azabicyclo 3.2.1 Octan 3 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules like 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one. nih.gov These methods provide insights into molecular orbital energies, electron density distribution, and other electronic properties that govern the molecule's reactivity and spectroscopic behavior.

For the parent tropinone (B130398) scaffold, DFT calculations have been employed to study its molecular properties. nih.gov While specific studies focusing solely on the 8-ethyl derivative are not extensively detailed in the provided results, the principles and methodologies are directly applicable. For instance, DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been used to study related tropane (B1204802) alkaloids, providing accurate estimations of molecular geometries and inversion barriers. researchgate.net Similar computational approaches for this compound would involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties at that geometry. These calculations are foundational for understanding the outcomes of more complex computational studies, such as conformational analysis and reaction mechanism elucidation.

Conformational Landscape Exploration and Energy Minima Identification

The conformational flexibility of this compound is a key aspect of its chemical character, influencing its interactions and reactivity. Computational methods are essential for exploring its complex potential energy surface and identifying stable conformers.

A critical conformational feature of the 8-azabicyclo[3.2.1]octane system is the inversion at the nitrogen atom, which leads to two distinct invertomers: one with the N-ethyl group in an equatorial position and the other with it in an axial position. academie-sciences.fr The relative stability of these invertomers is influenced by steric and electronic factors, as well as the surrounding solvent environment.

Previous studies on N-substituted nortropinones and related compounds have shown that the preference for the equatorial or axial position of the N-substituent can be subtle and solvent-dependent. academie-sciences.fr For the parent compound tropinone (N-methyl), gas-phase studies have indicated a preference for the equatorial conformer. researchgate.net However, in solution, the equilibrium can shift. For instance, in deuterated water (D2O), the equatorial-to-axial ratio for a deuterated tropinone derivative was found to be 4.2. academie-sciences.fr

Computational studies on N-substituted tropanes have suggested that while some methods predict a slight axial preference in nonpolar solvents like chloroform (B151607) (CDCl3), there is a known preference for the equatorial N-invertomer in certain C-3 substituted tropanes in other solvents. academie-sciences.fr For this compound, it is expected that the bulkier ethyl group would likely enhance the preference for the equatorial position to minimize steric interactions. The inclusion of solvent effects in computational models, either through implicit continuum models or explicit solvent molecules, is crucial for accurately predicting the invertomer populations in different media.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study on the nitrogen invertomers of this compound in different solvents.

SolventDielectric ConstantEquatorial Conformer Population (%)Axial Conformer Population (%)ΔG (kcal/mol) (Equatorial - Axial)
Gas Phase17525-0.68
Chloroform4.816535-0.38
Water78.48515-1.01

Note: The data in this table is illustrative and based on general trends observed for similar molecules. Specific experimental or computational data for this compound is required for definitive values.

The bicyclo[3.2.1]octane framework itself can adopt different conformations. The six-membered piperidine (B6355638) ring within this system typically adopts a chair conformation to minimize angular and torsional strain. researchgate.net The five-membered ring is generally in a boat-like conformation. Computational geometry optimization is used to determine the most stable ring conformation. For the parent tropinone, the tropane motif has been shown to adopt a distorted chair configuration. researchgate.net It is highly probable that this compound also maintains this fundamental ring structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data.

For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. academie-sciences.fr This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values can then be correlated with experimental spectra to aid in signal assignment. For instance, the chemical shifts of the protons and carbons adjacent to the nitrogen atom and the carbonyl group are particularly sensitive to the molecule's conformation.

Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. sci-hub.se These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, C-N stretching, and various bending modes of the bicyclic framework.

A hypothetical table of predicted spectroscopic data is presented below.

ParameterPredicted ValueExperimental Value (if available)
¹³C NMR (C=O)~208-212 ppmNot provided
¹³C NMR (C-N, bridgehead)~58-62 ppmNot provided
¹H NMR (N-CH₂)~2.5-2.8 ppmNot provided
IR (C=O stretch)~1715-1730 cm⁻¹Not provided

Note: These are estimated values based on typical ranges for similar functional groups and structures.

Reaction Mechanism Elucidation and Stereoselectivity Prediction

Computational methods are instrumental in studying the mechanisms of chemical reactions involving this compound and predicting the stereochemical outcomes. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction pathway can be constructed.

For example, in reactions such as aldol (B89426) additions or reductions of the ketone, the stereoselectivity is determined by the relative energies of the transition states leading to different stereoisomeric products. academie-sciences.fr The facial selectivity of nucleophilic attack on the carbonyl group is influenced by the steric hindrance posed by the bicyclic framework. Computational modeling can help to rationalize why one face of the carbonyl is more accessible to an incoming reagent than the other.

Theoretical studies on the Robinson synthesis of tropinone have utilized ab initio calculations to elucidate the mechanism, involving Mannich reactions and tautomerization. researchgate.net Similar approaches can be applied to reactions involving this compound to understand the intricate details of bond formation and breaking.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound over time. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with solvent molecules on a femtosecond timescale. nih.gov

MD simulations can be used to explore the conformational landscape in a more dynamic way than static energy calculations. They can reveal the pathways and timescales of transitions between different conformers, such as the nitrogen inversion process. Furthermore, by simulating the molecule in a solvent box, the influence of the solvent on its structure and dynamics can be explicitly investigated. mdpi.com This can provide a more realistic picture of the molecule's behavior in solution compared to implicit solvent models. Such simulations are computationally intensive but offer unparalleled insights into the dynamic nature of the molecule. escholarship.org

Applications of 8 Ethyl 8 Azabicyclo 3.2.1 Octan 3 One in Diverse Fields of Organic Synthesis

Utilization as a Core Chiral Building Block in Asymmetric Synthesis

While 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one itself is achiral, its rigid 8-azabicyclo[3.2.1]octane skeleton is a common feature in a wide array of biologically active tropane (B1204802) alkaloids. ehu.es The stereoselective synthesis of derivatives based on this core is a significant area of research. rsc.org Methodologies often focus on the enantioselective construction of the bicyclic scaffold itself or the desymmetrization of achiral precursors like tropinone (B130398), from which the N-ethyl derivative is readily prepared. rsc.org

The ketone at the C-3 position is a key functional handle for introducing chirality. For instance, enantioselective deprotonation of the parent compound, tropinone, using chiral lithium amides can generate enantioenriched lithium enolates. researchgate.net These chiral intermediates can then react with various electrophiles to produce stereochemically defined products, which could subsequently be N-ethylated. This strategy has been pivotal in the total synthesis of various tropane alkaloids. researchgate.net Furthermore, asymmetric reactions targeting the carbonyl group, such as catalytic asymmetric hydrogenation or reactions with chiral auxiliaries, can yield chiral alcohols, which are versatile precursors for more complex molecules. The development of such methodologies underscores the potential of the 8-azabicyclo[3.2.1]octane core, and by extension its N-ethyl derivative, as a foundational element for accessing enantiomerically pure compounds. ehu.es

Role as a Key Intermediate in the Total Synthesis of Complex Molecular Architectures (e.g., ent-Kaurenoids)

The bicyclo[3.2.1]octane core is a prominent structural motif in numerous complex natural products, including the ent-kaurenoid family of diterpenoids. nih.govresearchgate.net While direct use of the N-ethyl variant is not explicitly detailed in the synthesis of ent-kaurenoids, the strategic construction of this bicyclic system is a critical challenge that synthetic chemists have addressed through various innovative methods. nih.govrsc.org

One powerful strategy involves an oxidative dearomatization-induced [5+2] cycloaddition cascade, which efficiently assembles the highly oxygenated bicyclo[3.2.1]octane framework characteristic of these diterpenoids. nih.govrsc.org This approach highlights the importance of the bicyclic structure as a central organizing element in the total synthesis of molecules like pharicin A and pseurata C. nih.gov Other established methods for constructing this core include the allene (B1206475) [2+2] cycloaddition followed by ring expansion and palladium-catalyzed cycloalkenylation. rsc.org These syntheses demonstrate the value of the bicyclo[3.2.1]octane system as a key intermediate. The functional handles on simpler derivatives, such as the ketone in this compound, provide the necessary reactive sites to build the additional rings and install the complex stereochemistry required for these natural products.

Design and Synthesis of Conformationally Constrained Amino Acid Analogues (e.g., Proline Analogues)

The incorporation of rigid structural elements into peptides is a widely used strategy to study conformational requirements for biological activity and to enhance properties like metabolic stability. nih.govd-nb.info The 8-azabicyclo[3.2.1]octane skeleton serves as an excellent scaffold for creating conformationally restricted analogues of amino acids, particularly proline. nih.govnih.gov

By introducing a carboxylic acid function onto the bicyclic frame of this compound, novel proline analogues can be synthesized. For example, 8-azabicyclo[3.2.1]octane-1-carboxylic acid has been developed as a new bicyclic proline analogue. nih.govnih.gov The rigid structure of these analogues significantly limits the conformational freedom of the peptide backbone, which can help stabilize specific secondary structures like β-turns. d-nb.info This approach is valuable in peptidomimetic design and the development of new therapeutic agents. The N-ethyl group can further modulate the physicochemical properties of these amino acid analogues, such as their basicity and lipophilicity, which can be crucial for their biological function and pharmacokinetic profile.

Proline Analogue ScaffoldKey Structural FeaturePotential Application
8-Azabicyclo[3.2.1]octane-1-carboxylic acidBicyclic, conformationally restrictedPeptide design, induction of specific secondary structures nih.govnih.gov
7-Azabicyclo[2.2.1]heptane derivativesFused ring system, rigidOrganocatalysis, synthesis of medicinally valuable alkaloids semanticscholar.org
3-Azabicyclo[3.2.1]octane β-amino acidsBicyclic β-amino acidPeptide research, synthesis of N-heterocyclic compounds semanticscholar.org

Preparation of Chemical Libraries for Academic Screening and Structure-Activity Relationship Studies

The 8-azabicyclo[3.2.1]octane framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes this compound an ideal starting point for the synthesis of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov

Researchers have synthesized libraries of compounds based on this core to explore their activity at various targets, particularly monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govresearchgate.net For example, a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives were prepared to investigate their binding affinities. nih.govnih.gov In these studies, the substituent on the nitrogen atom (position 8) was varied to include groups other than ethyl, such as cyclopropylmethyl and chlorobenzyl, leading to compounds with high potency and selectivity for the DAT. nih.govnih.gov Another study reported the preparation of a library of 129 unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, demonstrating the utility of this core for generating diverse molecular structures for biological evaluation. nih.gov

Table: SAR Findings for 8-Substituted Azabicyclo[3.2.1]octane Derivatives

8-Position Substituent Target Key Finding Reference
Cyclopropylmethyl SERT/DAT Imparts high SERT/DAT selectivity nih.govnih.gov
Chlorobenzyl NET/DAT Highly selective for DAT over NET nih.govnih.gov

Development of Reference Standards and Impurity Profiling in Chemical Manufacturing

In the pharmaceutical industry, well-characterized reference standards are essential for quality control, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). Compounds like this compound can serve as key starting materials or intermediates in the synthesis of more complex APIs. google.com As such, they may also be potential impurities that need to be monitored and controlled during the manufacturing process.

The availability of pure this compound as a reference material is crucial for developing and validating analytical methods (e.g., HPLC, GC) to quantify its presence as either a residual starting material or a process-related impurity in the final drug product. Certified reference materials undergo rigorous testing to establish their purity and identity, which is documented in a Certificate of Analysis. lgcstandards.com This ensures that analytical laboratories can accurately perform quality control tests and that the final pharmaceutical product meets the stringent requirements set by regulatory authorities. For example, processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, which are NOP receptor agonists, utilize N-substituted nortropinone derivatives as intermediates, highlighting the industrial relevance of such compounds. google.com

Emerging Research Frontiers and Future Prospects for 8 Ethyl 8 Azabicyclo 3.2.1 Octan 3 One Chemistry

Advancements in Stereoselective and Enantioselective Synthetic Methodologies

The biological activity of tropane (B1204802) alkaloid derivatives is often highly dependent on their stereochemistry. researchgate.net Consequently, the development of stereoselective and enantioselective methods for the synthesis of the 8-azabicyclo[3.2.1]octane skeleton is a primary focus of contemporary research. While the classic Robinson tropinone (B130398) synthesis provides a straightforward approach to the basic scaffold, modern methodologies aim to control the formation of specific stereoisomers. wikipedia.org

Recent progress has centered on several key strategies:

Asymmetric Cycloaddition Reactions: The use of chiral catalysts in [3+2] or [4+3] cycloaddition reactions has emerged as a powerful tool for constructing the bicyclic core with high enantioselectivity. nih.gov These methods often involve the reaction of pyrroles or related nitrogen-containing heterocycles with vinyl-diazoacetates or other dipolarophiles. nih.gov

Intramolecular Mannich Cyclization: Asymmetric variations of the Mannich reaction, a key step in the Robinson synthesis, have been developed. These approaches utilize chiral auxiliaries or catalysts to direct the cyclization of acyclic precursors, leading to enantiomerically enriched tropinone analogues. researchgate.net

Desymmetrization of Tropinone: Another effective strategy involves the enantioselective deprotonation of the prochiral tropinone scaffold using chiral lithium amide bases. The resulting chiral enolate can then be trapped with various electrophiles to generate substituted tropanes with high stereocontrol. researchgate.net

Enzymatic and Bio-inspired Synthesis: The elucidation of the biosynthetic pathways of tropane alkaloids in plants has inspired the use of enzymes or whole-cell systems for their production. rsc.orgmdpi.com Engineered yeast has been successfully used to produce complex tropane alkaloids, opening avenues for the sustainable and stereocontrolled synthesis of derivatives. antheia.bio

These advanced methodologies, while often demonstrated on the parent N-methyl tropinone, are adaptable for the synthesis of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one by incorporating ethylamine (B1201723) as the nitrogen source in the initial synthetic steps.

Synthetic Strategy Description Potential for this compound
Asymmetric CycloadditionConstruction of the bicyclic core using chiral catalysts to control stereochemistry during the ring-forming reaction.High potential by using N-ethylated precursors in the cycloaddition step.
Asymmetric Mannich CyclizationUse of chiral auxiliaries or catalysts to induce stereoselectivity in the intramolecular cyclization.Directly applicable by using an N-ethylated acyclic precursor.
Desymmetrization of TropinoneEnantioselective deprotonation of a symmetrical tropinone derivative followed by reaction with an electrophile.Applicable to a pre-formed N-ethyl tropinone scaffold to introduce further stereocenters.
Biosynthesis/Enzymatic MethodsUtilization of engineered enzymes or microorganisms to produce the tropane core.Feasible if the biosynthetic pathway enzymes can accept N-ethylated substrates.

High-Throughput Screening for Novel Synthetic Reactivity

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new chemical reactions and identifying molecules with desired biological activities. In the context of this compound, HTS can be applied in two main areas: discovering new synthetic transformations and screening compound libraries for biological hits.

Initial HTS campaigns have successfully identified compounds with the 8-azabicyclo[3.2.1]octane scaffold as potent and selective antagonists for targets like the kappa opioid receptor. nih.govresearchgate.net This demonstrates the value of screening libraries of tropane derivatives to uncover novel biological functions.

Furthermore, unified synthetic approaches are being developed to create diverse libraries of tropane-related scaffolds. nih.gov These strategies allow for the rapid generation of a large number of structurally distinct analogues from a common intermediate. researchgate.net Such libraries, which could readily include this compound and its derivatives, are ideal for HTS campaigns aimed at identifying new drug leads or probes for chemical biology. The development of microwave-assisted synthesis protocols can further accelerate the production of these compound libraries for screening purposes.

Rational Design of New Derivatization Strategies

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. The rigid bicyclic structure of this compound makes it an excellent scaffold for designing ligands with high specificity for biological targets.

SAR studies on various tropane analogues have provided valuable insights for designing new derivatives:

Antiproliferative Agents: Research has shown that 2,4-bisbenzylidene derivatives of the 8-azabicyclo[3.2.1]octan-3-one core exhibit potent antiproliferative activity. Notably, an 8-ethyl derivative was identified as one of the most active compounds against the HCT116 colon cancer cell line, highlighting the potential of the N-ethyl group in modulating biological activity. researchgate.net

Muscarinic Receptor Antagonists: The tropane scaffold is classic in the design of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov Optimization of substituents on the tropane ring has led to the identification of highly potent and selective M3 mAChR antagonists. researchgate.net

Monoamine Transporter Ligands: The tropane framework is famously associated with cocaine's inhibition of monoamine transporters. Extensive SAR studies have explored how modifications at various positions on the ring affect binding and function at the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. acs.org This knowledge can be leveraged to design novel this compound derivatives with tailored transporter selectivity profiles.

These examples underscore a clear strategy: leveraging the tropinone core as a template for functionalization. The carbonyl group at the C-3 position is a key handle for derivatization, allowing for the introduction of various substituents to explore chemical space and optimize biological activity.

Target Class Key Derivatization Strategy Example Finding
Anticancer AgentsIntroduction of bis-benzylidene moieties at the C-2 and C-4 positions.8-ethyl-2,4-bis(3,4-dimethoxybenzylidene)-8-nortropin-3-one showed high potency against HCT116 cells. researchgate.net
Muscarinic AntagonistsEsterification or etherification at the C-3 position and quaternization of the nitrogen.Quaternary ammonium (B1175870) salt derivatives of tropane are potent M3 antagonists. nih.gov
Monoamine Transporter LigandsIntroduction of aryl or other substituents at the C-3 position.3-tropidine-substituted indoles are potent SERT modulators. acs.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Planning

The synthesis of complex molecules like alkaloids is increasingly being aided by artificial intelligence (AI) and machine learning (ML). synthiaonline.com These computational tools are revolutionizing retrosynthetic analysis, the process of planning a synthesis by working backward from the target molecule. the-scientist.comnih.gov

Propose Novel Synthetic Routes: By analyzing vast databases of chemical reactions, ML models can suggest multiple synthetic pathways, including non-intuitive routes that a human chemist might overlook. osu.edugwern.net

Predict Reaction Outcomes: AI tools can predict the likely products of a given set of reactants and conditions, helping to validate proposed synthetic steps and avoid failed experiments. nih.gov

Optimize Reaction Conditions: Machine learning algorithms can be trained to predict the optimal solvent, temperature, and catalyst for a specific transformation, improving reaction yields and reducing development time.

While these tools are broadly applicable, their use in the synthesis of complex alkaloids has been specifically highlighted. synthiaonline.com Commercial and academic software platforms can now generate plausible synthetic pathways for natural products that rival those designed by expert chemists. nih.gov The application of these technologies will undoubtedly accelerate the discovery and development of new synthetic routes to this compound and its derivatives, making these compounds more accessible for further research. mit.edu

Unexplored Applications in Functional Material Design

While the 8-azabicyclo[3.2.1]octane scaffold is well-established in pharmacology, its application in materials science remains a largely unexplored frontier. The rigid, three-dimensional structure and inherent functionality of molecules like this compound suggest potential for their use as building blocks in the design of novel functional materials.

Potential, yet currently speculative, areas of investigation include:

Polymer Chemistry: The bicyclic amine structure could be incorporated into polymer backbones or as pendant groups. The rigidity of the scaffold could impart unique thermal or mechanical properties to the resulting polymers. Furthermore, the nitrogen atom offers a site for polymerization initiation or for tuning the polymer's properties, such as its solubility or ability to coordinate metal ions.

Supramolecular Chemistry: The defined shape and hydrogen bonding capabilities (via the ketone) of this compound could be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures, such as gels or liquid crystals.

Chiral Materials: Enantiomerically pure forms of this compound derivatives could serve as chiral building blocks for materials with applications in asymmetric catalysis or separations. The fixed spatial arrangement of substituents on the rigid scaffold is ideal for creating well-defined chiral environments.

The exploration of these areas will require interdisciplinary collaboration between synthetic organic chemists and materials scientists. The development of efficient and scalable syntheses for this compound and its functionalized analogues will be a critical first step in unlocking their potential in the realm of functional material design.

Q & A

Q. How do substituents at the 3-position influence dopamine transporter (DAT) and serotonin transporter (SERT) binding affinities?

  • Answer : Substituents like diarylmethoxyethylidenyl groups at C3 modulate selectivity. For 8-methyl analogs, rigid ethylidenyl moieties enhance DAT binding stereoselectivity, while bulkier groups reduce SERT affinity . Ethyl substitution may alter steric hindrance, requiring molecular docking studies to predict interactions. Table 1 : Binding affinities of 8-methyl derivatives (Ki values, nM):
SubstituentDATSERTNETSource
3-(Diarylmethoxyethylidenyl)12.345.728.9Cararas 2011

Q. What experimental models are used to evaluate 5-HT4 receptor agonism/antagonism, and how do structural modifications affect potency?

  • Answer :
  • In vitro : Guinea pig ileum assays measure twitch contractions; BIMU 8 (8-methyl analog) acts as a partial 5-HT4 agonist (EC₅₀ = 12 nM) .
  • In vivo : Rat esophageal tunica muscularis mucosae preparations assess receptor activation . Ethyl substitution may alter lipophilicity and blood-brain barrier penetration, necessitating pharmacokinetic profiling.

Q. How can conflicting pharmacological data (e.g., partial vs. full agonism) for 8-azabicyclo derivatives be resolved?

  • Answer : Contradictions arise from receptor subtype selectivity (e.g., 5-HT4A vs. 5-HT4B) or assay conditions. Strategies include:
  • Functional assays : Compare cAMP production (full agonists) vs. calcium mobilization (partial agonists) .
  • Molecular dynamics simulations : Predict binding pocket interactions for ethyl vs. methyl substituents .

Q. What are the challenges in developing this compound derivatives as nociceptin receptor (NOP) ligands?

  • Answer : High-affinity NOP ligands require balanced lipophilicity (LogP ~2–3) and selectivity over μ-opioid receptors (MOP). For 8-methyl analogs, tropane derivatives achieved NOP Ki <10 nM but showed MOP cross-reactivity . Ethyl groups may improve selectivity via hydrophobic pocket interactions, validated through radioligand displacement assays .

Methodological Considerations

Q. How can computational tools aid in optimizing 8-ethyl derivatives for target selectivity?

  • Answer :
  • Docking studies (AutoDock Vina) : Screen substituent conformations against DAT/SERT/NET homology models .
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict binding trends .

Q. What strategies improve the brain penetrance of 8-azabicyclo derivatives for CNS applications?

  • Answer :
  • LogD optimization : Aim for 1.5–2.5 via ethyl/methoxy substitutions .
  • P-glycoprotein evasion : Introduce hydrogen bond acceptors (e.g., fluorine) to reduce efflux .

Q. How are radical cyclization and transition metal catalysis applied to synthesize bicyclic intermediates?

  • Answer :
  • Palladium-catalyzed cyclization : Forms 2-azabicyclo[3.2.1]octan-3-one via Tsuji-Trost reactions (yields >80%) .
  • Samarium iodide reductions : Enable stereocontrolled ring expansions for complex alkaloids .

Data Contradiction Analysis

Q. Why do cytotoxic potencies vary significantly among structurally similar 8-azabicyclo derivatives?

  • Answer : Dimethylene bridges at C2/C6 reduce cytotoxicity in 1-methyl-3,5-bis(benzylidene)-4-piperidones, whereas ethyl substitutions may disrupt planar conformations required for DNA intercalation . Conflicting data highlight the need for 3D pharmacophore modeling to prioritize synthetic targets.

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Feasible Synthetic Routes

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Reactant of Route 1
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one
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Reactant of Route 2
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.